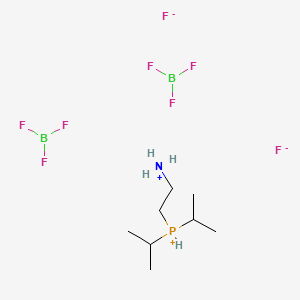
(2-Ammonioethyl)(diisopropyl)phosphonium ditetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(DI-I-PROPYLPHOSPHONIUM)ETHYLAMMONIUM BIS(TETRAFLUOROBORATE) involves the reaction of diisopropylphosphine with ethylamine, followed by the addition of tetrafluoroboric acid . The reaction conditions typically include room temperature and the use of solvents such as dichloromethane or acetonitrile . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-(DI-I-PROPYLPHOSPHONIUM)ETHYLAMMONIUM BIS(TETRAFLUOROBORATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(DI-I-PROPYLPHOSPHONIUM)ETHYLAMMONIUM BIS(TETRAFLUOROBORATE) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Studied for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(DI-I-PROPYLPHOSPHONIUM)ETHYLAMMONIUM BIS(TETRAFLUOROBORATE) involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(DI-I-PROPYLPHOSPHONIUM)ETHYLAMMONIUM BIS(TETRAFLUOROBORATE) include:
(2-AMMONIOETHYL)DIISOPROPYLPHOSPHONIUM BIS(TETRAFLUOROBORATE): Shares a similar structure and chemical properties.
Other phosphonium-based compounds: These compounds have similar applications and reactivity but may differ in their specific chemical structures and properties.
The uniqueness of 2-(DI-I-PROPYLPHOSPHONIUM)ETHYLAMMONIUM BIS(TETRAFLUOROBORATE) lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H22B2F8NP |
|---|---|
Molecular Weight |
336.86 g/mol |
IUPAC Name |
2-di(propan-2-yl)phosphaniumylethylazanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C8H20NP.2BF3.2FH/c1-7(2)10(6-5-9)8(3)4;2*2-1(3)4;;/h7-8H,5-6,9H2,1-4H3;;;2*1H |
InChI Key |
LCAPXHYPZYRHKC-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.B(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C.[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
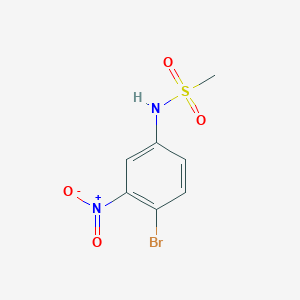
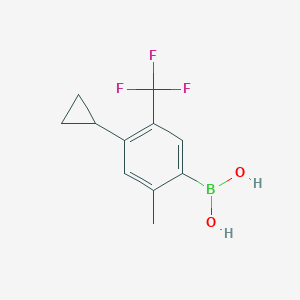
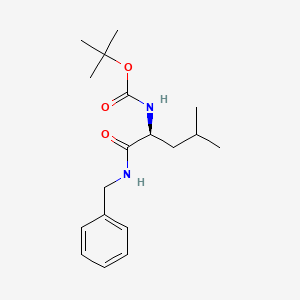
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
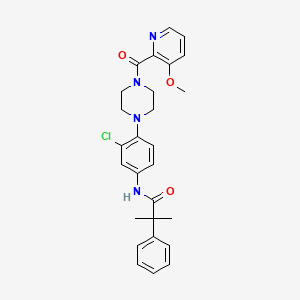
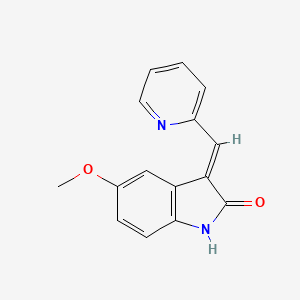
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
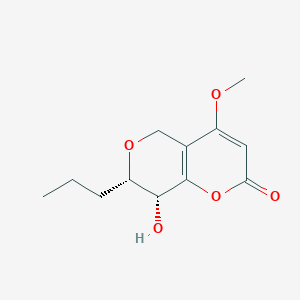
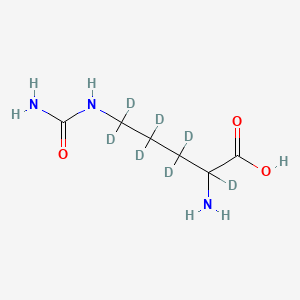
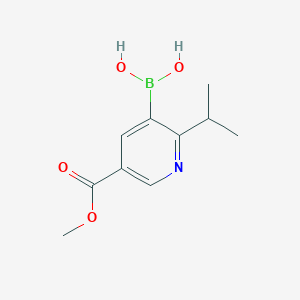

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)

